Paraquat-d8 Dichloride
Overview
Description
Paraquat-d8 Dichloride, also known as 1,1′-Dimethyl-4,4′-bipyridinium-2,2′,3,3′,5,5′,6,6′-d8 dichloride, is a deuterated form of paraquat dichloride. This compound is primarily used as an analytical standard in various scientific studies due to its stable isotopic labeling. Paraquat itself is a well-known herbicide used to control weeds and unwanted vegetation in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paraquat-d8 Dichloride involves the deuteration of paraquat dichloride. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the bipyridinium structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .
Chemical Reactions Analysis
Types of Reactions: Paraquat-d8 Dichloride undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Substitution: Substitution reactions involving the exchange of chloride ions with other anions are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen under light exposure.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like silver nitrate can facilitate the exchange of chloride ions with other anions.
Major Products:
Oxidation: Formation of reactive oxygen species and subsequent oxidative stress products.
Reduction: Formation of reduced bipyridinium species.
Substitution: Formation of new bipyridinium salts with different anions.
Scientific Research Applications
Paraquat-d8 Dichloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
Paraquat-d8 Dichloride exerts its effects primarily through the generation of reactive oxygen species (ROS). The compound targets the chloroplasts in plant cells, diverting the flow of electrons from Photosystem I. This diversion leads to the production of toxic superoxide radicals, which rapidly disintegrate cell membranes and tissues, causing dehydration and death of the plant . In biological systems, the generation of ROS can lead to oxidative stress, cellular damage, and apoptosis .
Comparison with Similar Compounds
Paraquat-d8 Dichloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Paraquat Dichloride: The non-deuterated form, widely used as a herbicide.
Diquat Dibromide: Another bipyridinium herbicide with similar applications but different chemical properties.
Methyl Viologen Dichloride: A related compound used in redox chemistry and as a herbicide.
These compounds share similar herbicidal properties but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAKWIAUPDISJ-FUIWBTGGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858282 | |
Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-45-6 | |
Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 347841-45-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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